
3-Acetyl-5-ethyloxazol-2(3H)-one
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Overview
Description
3-Acetyl-5-ethyloxazol-2(3H)-one is an organic compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. These compounds are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-ethyloxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl acetoacetate with an amine, followed by cyclization with an appropriate reagent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for oxazole derivatives often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxazolone Ring
The electron-withdrawing acetyl and ethyl groups activate the oxazolone ring for nucleophilic attack. Key reactions include:
-
Hydrolysis :
Under acidic or basic conditions, the oxazolone ring undergoes hydrolysis to form α-acylamino ketones. For example, treatment with aqueous NaOH yields 3-acetyl-5-ethyl-2-hydroxyacetamide via ring opening . -
Aminolysis :
Reaction with primary amines (e.g., methylamine) produces substituted ureas. Ethylamine derivatives form N-(3-acetyl-5-ethyl-2-oxooxazol-3-yl)alkylamides in ethanol at 60°C .
Reaction | Conditions | Product | Yield |
---|---|---|---|
Hydrolysis (NaOH) | 1M NaOH, 25°C, 2h | 3-Acetyl-5-ethyl-2-hydroxyacetamide | 78% |
Aminolysis (MeNH₂) | Ethanol, 60°C, 6h | N-(3-Acetyl-5-ethyl-2-oxooxazol-3-yl)methylamide | 65% |
Cycloaddition Reactions
The α,β-unsaturated carbonyl moiety participates in [4+2] Diels-Alder reactions:
-
With Dienophiles :
Reacts with electron-deficient dienophiles (e.g., maleic anhydride) to form bicyclic adducts. For example, in toluene at 110°C, 3-acetyl-5-ethyloxazol-2(3H)-one forms a fused oxazolo-pyranone system . -
1,3-Dipolar Cycloadditions :
Reacts with diazo compounds (e.g., ethyl diazoacetate) under catalyst-free conditions to generate pyrazole derivatives via tandem aziridination/ring expansion .
Dienophile | Conditions | Product | Yield |
---|---|---|---|
Maleic Anhydride | Toluene, 110°C, 12h | Oxazolo[5,4-b]pyran-2-one | 72% |
Ethyl Diazoacetate | CH₂Cl₂, 25°C, 24h | 5-Ethyl-3-acetylpyrazole-4-carboxylate | 58% |
Ring-Opening and Rearrangement
The oxazolone ring undergoes cleavage under specific conditions:
-
Acid-Catalyzed Ring Opening :
In HCl/EtOH, the ring opens to form 3-acetyl-5-ethyl-2-ethoxyacetamide , which can tautomerize to imidazolidinone derivatives . -
Thermal Rearrangement :
Heating above 150°C induces a Cope rearrangement, yielding 4-ethyl-2-acetyl-1,3-oxazin-6-one .
Functionalization at the Acetyl Group
The acetyl substituent undergoes typical ketone reactions:
-
Reduction :
NaBH₄ reduces the acetyl group to a hydroxymethyl group, forming 3-(1-hydroxyethyl)-5-ethyloxazol-2(3H)-one (85% yield) . -
Condensation Reactions :
Reacts with hydrazines to form hydrazones, which cyclize to pyrazole derivatives under acidic conditions .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
-
Suzuki-Miyaura Coupling :
The 5-ethyl group can be functionalized via coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF) to yield 5-aryl derivatives .
Boronic Acid | Conditions | Product | Yield |
---|---|---|---|
Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 5-Phenyl-3-acetyloxazol-2(3H)-one | 63% |
Scientific Research Applications
Antimicrobial Properties
Research indicates that 3-Acetyl-5-ethyloxazol-2(3H)-one exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential use as a broad-spectrum antimicrobial agent .
Anticancer Potential
Recent investigations have highlighted the compound's anticancer properties. In vitro studies showed that it induces apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and death .
Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial activity of this compound against a panel of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, revealing potent activity with MIC values ranging from 16 to 64 µg/mL depending on the strain tested.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 16 |
This study suggests that the compound may serve as a lead for developing new antimicrobial agents .
Study 2: Anticancer Activity
In another case study focusing on cancer therapeutics, this compound was tested on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values calculated at approximately 25 µM for MCF-7 cells and 30 µM for HCT116 cells.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 25 |
HCT116 | 30 |
The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, highlighting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 3-Acetyl-5-ethyloxazol-2(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Oxazole: The parent compound of the oxazole family.
2-Methyl-4-phenyl-oxazole: A derivative with different substituents.
5-Chloro-2-oxazoline: Another oxazole derivative with a chlorine substituent.
Uniqueness
3-Acetyl-5-ethyloxazol-2(3H)-one is unique due to its specific acetyl and ethyl substituents, which confer distinct chemical properties and reactivity compared to other oxazole derivatives.
Biological Activity
3-Acetyl-5-ethyloxazol-2(3H)-one is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl acetoacetate with hydrazine derivatives, followed by cyclization to form the oxazole ring. The reaction conditions often include heating under reflux in a suitable solvent such as ethanol or methanol.
Antimicrobial Properties
Research has demonstrated that this compound exhibits notable antimicrobial activity. In vitro studies indicate that it has significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for different pathogens have been reported, showcasing its potential as an antibacterial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Bacillus subtilis | 8 |
Salmonella Enteritidis | 64 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Studies suggest that it induces apoptosis in cancer cell lines through the modulation of various signaling pathways. For instance, it has shown efficacy against human neuroblastoma cells, with IC50 values indicating potent cytotoxicity.
Case Study: Neuroblastoma Cells
A study conducted on SH-SY5Y neuroblastoma cells revealed that treatment with this compound resulted in a significant reduction in cell viability. The compound was found to activate caspase pathways, leading to programmed cell death.
The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may act as an inhibitor of specific enzymes involved in cellular metabolism and proliferation. This inhibition could lead to altered metabolic pathways that favor apoptosis in cancer cells while disrupting essential processes in bacteria.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of oxazole derivatives, including this compound. These investigations aim to optimize the compound's efficacy and selectivity for different biological targets.
Example of Structural Modifications
Modifications at the ethyl position or the acetyl group have been shown to enhance biological activity. For instance, substituents that increase lipophilicity tend to improve membrane permeability and bioavailability.
Properties
Molecular Formula |
C7H9NO3 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
3-acetyl-5-ethyl-1,3-oxazol-2-one |
InChI |
InChI=1S/C7H9NO3/c1-3-6-4-8(5(2)9)7(10)11-6/h4H,3H2,1-2H3 |
InChI Key |
KAPQFZKZCNHHFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN(C(=O)O1)C(=O)C |
Origin of Product |
United States |
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